molecular formula C₂₀H₃₄BCl B057659 (+)-Diisopinocampheyl chloroborane CAS No. 112246-73-8

(+)-Diisopinocampheyl chloroborane

Cat. No. B057659
M. Wt: 320.7 g/mol
InChI Key: PSEHHVRCDVOTID-MJGPRRAXSA-N
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Description

Synthesis Analysis

The synthesis of (+)-Diisopinocampheyl chloroborane involves the reaction of borane with α-pinene, leading to a chiral reducing agent that is effective in the enantioselective reduction of ketones to alcohols. A practical, one-pot preparation method from α-pinene and borane methyl sulfide has been developed, avoiding the isolation of the air and moisture-sensitive reagent, thus facilitating large-scale operations (Simpson, Tschaen, & Verhoeven, 1991).

Molecular Structure Analysis

The molecular structure of (+)-Diisopinocampheyl chloroborane, characterized by its unique chirality, is crucial for its application in asymmetric synthesis. The chiral environment created by the diisopinocampheyl framework allows for selective reaction pathways, leading to products with high enantiomeric excess.

Chemical Reactions and Properties

This reagent is used in selective reductions, notably in converting carbonyl compounds into their corresponding alcohols with high enantioselectivity. It has been shown to reduce aldehydes and ketones to alcohols, demonstrating its utility as a selective reducing agent in the presence of other functional groups (Cha, Kim, Kwon, & Kim, 1996). The reactivity order is Ipc2BCl > Ipc2BBr > Ipc2BI, indicating the influence of the halogen on its reductive capacity.

Physical Properties Analysis

The physical properties of (+)-Diisopinocampheyl chloroborane, such as its solubility, stability, and reactivity, are influenced by its molecular structure and the presence of the chloroborane group. Its stability in various solvents and under different conditions has been studied to optimize its use in synthetic applications.

Chemical Properties Analysis

The chemical properties, including reactivity and selectivity, are highlighted by its application in the asymmetric hydroboration of alkenes and the reduction of ketones. The efficiency of (+)-Diisopinocampheyl chloroborane in promoting enantioselective reactions showcases its significant chemical properties (Brown & Yoon, 1976).

Scientific Research Applications

  • Asymmetric Reduction of Acetophenone : It shows nonlinear effects (NLE) in the reduction of acetophenone, influencing the enantiomeric excess (ee) of the product 1-phenylethanol. The extent of this asymmetric amplification is associated with the amount of (+)-Diisopinocampheyl chloroborane used (Girard & Kagan, 1997).

  • Selective Reduction of Carbonyl Compounds : It effectively reduces aldehydes and ketones to corresponding alcohols, demonstrating selective reactivity in the presence of other functional groups (Cha, Kim, Kwon, & Kim, 1996).

  • Practical Preparation for Large Scale Operations : A one-pot preparation method from α-pinene and borane methyl sulfide has been developed, facilitating its use in large-scale applications (Simpson, Tschaen, & Verhoeven, 1991).

  • Reduction of Fluoromethyl Ketones : Demonstrates superior rate and enantioselectivity in the asymmetric reduction of aryl and alkyl α-fluoromethyl ketones compared to other reducing agents (Ramachandran, Gong, & Teodorovic, 2007).

  • Threo-Stereoselectivity in Lignin Model Dimers : Used in the asymmetric reduction of β-O-4 lignin model precursors, yielding threo isomers with high yield and purity (Helm & Li, 1995).

  • Chiral Derivatizing Agent for Gas Chromatographic Analysis : Used in the synthesis of enantiomerically pure isopinocampheylamine, a chiral derivatizing agent for analyzing optically active carboxylic acids (Ramachandran et al., 1996).

  • Enantioselective Pictet-Spengler Reaction : Acts as a chiral Lewis acid catalyst in the enantioselective Pictet-Spengler reaction, demonstrating significant enantioselectivity (Kawate, Yamada, Soe, & Nakagawa, 1996).

Safety And Hazards

Chloroborane is a flammable liquid and vapor. It causes severe skin burns and eye damage .

Future Directions

The future directions of research on boron-containing compounds like chloroborane could involve further exploration of their properties and potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics .

properties

IUPAC Name

chloro-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHHVRCDVOTID-YYNWCRCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920706
Record name Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Diisopinocampheyl chloroborane

CAS RN

112246-73-8
Record name Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
C Girard, HB Kagan - Tetrahedron: Asymmetry, 1995 - Elsevier
A nonlinear effect (NLE) in the relation between the ee 's of diisopinocampheyl chloroborane (EE aux ) and the ee 's of 1-phenylethanol (EE prod ) was found during the reduction of …
Number of citations: 19 www.sciencedirect.com
C Girard, HB Kagan - Tetrahedron: Asymmetry, 1997 - Elsevier
A nonlinear effect (NLE) between the ees of diisopinocampheyl chloroborane (ee aux ) and the ees of 1-phenylethanol (ee prod ) has previously been observed during the reduction of …
Number of citations: 19 www.sciencedirect.com
P Zhang - Synlett, 2007 - thieme-connect.com
Since its introduction in 1985, 1 (–)-diisopinocampheyl chloroborane [(–)-DIP-ChlorideTM] has become one of the most effective reagents in asymmetric synthesis for the reduction of …
Number of citations: 2 www.thieme-connect.com
S Bruns, G Haufe - Journal of Fluorine Chemistry, 2000 - Elsevier
… Thus, we treated (−)-diisopinocampheyl-chloroborane in dichloromethane with antimony … or 120 mol% of (−)-diisopinocampheyl-chloroborane at room temperature gave mixtures of the …
Number of citations: 119 www.sciencedirect.com
HC Brown, PV Ramachandran… - …, 1986 - ACS Publications
… 4We recently achieved excellent optical yields in the asymmetric reductions of prochiral aromatic ketones with diisopinocampheylchloroborane, Ipc2BCl (1), readily prepared by the …
Number of citations: 17 pubs.acs.org
Z Xiu, L Wang, M Huang, P Zhang, Y Guo… - Chinese Journal of …, 2014 - sioc-journal.cn
… bonded by improving Horner-Wadsworth-Emmons reaction with dimethyl(2-oxo-4-phenylbutyl)phosphonate and lithium chloride, and reduced with (-)-diisopinocampheyl chloroborane …
Number of citations: 5 sioc-journal.cn
KQ Ma, HB Ren, JB Chao, XM Qin - Journal of Asian Natural …, 2019 - Taylor & Francis
… We also investigated the possibility of employing (+)-diisopinocampheyl chloroborane as the reducing reagent [13]. Again, this method was not fruitful which was probably due to the …
Number of citations: 7 www.tandfonline.com
WJ Wheeler - Journal of Labelled Compounds and …, 1992 - Wiley Online Library
… The key step in the synthesis involved the enantioselective reduction of R-2-chloroacetophenone-[ 1-14CI with (-)-diisopinocampheylchloroborane in an 86.5% yield. The chlorohydrin …
P Batsomboon, GB Dudley - Tetrahedron Letters, 2016 - Elsevier
… Best results were obtained using diisopinocampheyl chloroborane (DIP-Cl). Reduction of enone 5b with (+)-DIP-Cl produced the undesired diastereomer (not shown) of 12b as the …
Number of citations: 3 www.sciencedirect.com
C Yi, G Xing, S Wang, X Li, Y Liu, J Li, B Lin… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of β 2 -adrenoceptor agonists with an 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one moiety is presented. The stimulatory effects of the compounds on …
Number of citations: 9 www.sciencedirect.com

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